N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule with the molecular formula C₂₂H₁₉N₃O₂S and a molecular weight of 389.47 g/mol . The compound features a benzothiazole ring substituted with a methyl group at position 6, linked via a carboxamide group to a 2-oxo-1,2-dihydropyridine scaffold. The dihydropyridine moiety is further substituted with a 3-methylbenzyl group, contributing to its lipophilic character (logP = 4.75, logD = 4.44) and moderate polarity (polar surface area = 48.81 Ų) .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-5-3-6-16(11-14)13-25-10-4-7-17(21(25)27)20(26)24-22-23-18-9-8-15(2)12-19(18)28-22/h3-12H,13H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVOVNGTDKPJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on functional group similarities, physicochemical properties, and analytical techniques:
Functional Group and Scaffold Analysis
The compound shares structural motifs with other heterocyclic systems:
- Benzothiazole derivatives : The 6-methylbenzothiazole group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Compared to unsubstituted benzothiazoles, the methyl group enhances steric bulk and may influence binding affinity .
- Dihydropyridine derivatives : The 2-oxo-1,2-dihydropyridine core is analogous to calcium channel blockers like nifedipine but differs in substitution patterns, which alter electronic properties and bioavailability .
Physicochemical Properties Comparison
A hypothetical comparison with diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () highlights how substituents impact properties:
The target compound’s lower molecular weight and fewer hydrogen bond acceptors may enhance membrane permeability compared to 2d, which has polar nitro and ester groups.
Spectroscopic and Analytical Techniques
- NMR Analysis : demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) can pinpoint structural differences in analogs. For the target compound, similar analysis would clarify substituent effects on the benzothiazole and dihydropyridine moieties .
- Crystallography : Tools like SHELX () could resolve its 3D structure, critical for comparing bond lengths and angles with analogs. For example, the dihydropyridine ring’s planarity might differ from imidazopyridine systems like 2d .
Lumping Strategy for Predictive Modeling
notes that compounds with similar structures (e.g., shared benzothiazole or dihydropyridine cores) can be “lumped” to predict reactivity or environmental behavior. The target compound’s logP and hydrogen-bonding profile suggest it may undergo similar metabolic pathways as other lipophilic heterocycles .
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